Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate
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Overview
Description
Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with diethoxy and dioxopropan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with diethyl oxalate under acidic conditions to form the diethyl ester. This intermediate is then reacted with 1,3-diethoxy-1,3-dioxopropane in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction could produce dihydropyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Diethyl aminomalonate hydrochloride
- Diethyl 2-aminopropanedioate hydrochloride
Uniqueness
Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate is unique due to its combination of diethoxy and dioxopropan groups on the pyridine ring. This structural feature imparts distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C18H23NO8 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C18H23NO8/c1-5-24-15(20)12-9-11(10-13(19-12)16(21)25-6-2)14(17(22)26-7-3)18(23)27-8-4/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
FBWKNDQVFLWKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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